N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid
Description
N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid is a nitroaromatic compound featuring a phenyl ring substituted with a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is structurally distinct due to the combination of electron-withdrawing groups (NO₂ and CF₃) and the amino acid side chain, which may influence its applications in agrochemicals or pharmaceuticals .
Structure
3D Structure
Properties
IUPAC Name |
2-[2-nitro-5-(trifluoromethyl)anilino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O4/c10-9(11,12)5-1-2-7(14(17)18)6(3-5)13-4-8(15)16/h1-3,13H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJQZHNYJYSJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid typically involves the nitration of 3-(trifluoromethyl)aniline using a mixture of fuming nitric acid and sulfuric acid at low temperatures. This process introduces the nitro group at the desired position on the phenyl ring. The resulting nitro compound is then reacted with glycine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid is not fully understood. the presence of the trifluoromethyl group is known to influence the compound’s interaction with biological targets, potentially enhancing its binding affinity and stability. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with substitutions in nitro, fluoro, or trifluoromethyl groups, as well as differences in side chains. Key examples include:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Acidity: The electron-withdrawing NO₂ and CF₃ groups lower the pKa of the acetic acid moiety compared to non-substituted analogs. For example, 5-fluoro-2-nitrophenylacetic acid (pKa ~2.5) is more acidic than phenylacetic acid (pKa ~4.3) due to inductive effects . The target compound’s acidity is expected to be even lower (higher acidity) due to the stronger electron-withdrawing CF₃ group.
Key Research Findings and Data Gaps
- Herbicidal Efficacy : Phosphinate analogs in show field efficacy at 50–100 g/ha, but data on the target compound’s activity is lacking.
- Toxicity Profile : Nitroaromatics can exhibit hepatotoxicity; the CF₃ group may mitigate metabolic degradation, requiring further toxicological studies.
- Structural Uniqueness: The combination of NO₂, CF₃, and aminoacetic acid distinguishes this compound from fluoro- or chloro-substituted analogs, warranting exploration of novel applications .
Biological Activity
N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid, a compound with the molecular formula CHFNO, has garnered attention for its potential biological activities, particularly in agrochemical applications. This article reviews its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group and a trifluoromethyl group, which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets, making it relevant in both agricultural and pharmaceutical contexts.
Biological Activities
1. Herbicidal and Insecticidal Properties
Research indicates that this compound exhibits herbicidal and insecticidal properties. Its structural components suggest interactions with enzymes or receptors involved in plant growth regulation or pest resistance mechanisms. Preliminary studies have shown that it may inhibit specific metabolic pathways in plants, leading to reduced growth or viability of target species.
2. Interaction with Biological Targets
The compound's mechanism of action appears to involve bioreduction of the nitro group, resulting in reactive intermediates that can interact with cellular components. Such interactions may affect enzyme activity or signal transduction pathways critical for cellular function.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological efficacy of this compound and its derivatives. For instance, variations in the positioning of the nitro and trifluoromethyl groups can significantly alter biological activity:
| Compound Name | Structural Features | Distinctive Properties |
|---|---|---|
| 2-Amino-2-(4-trifluoromethyl)phenylacetic acid | Trifluoromethyl group on a different position | Different biological activity profile |
| 2-Nitro-4-(trifluoromethyl)phenylacetic acid | Similar nitro and trifluoromethyl groups | Variation in reactivity due to structural changes |
| 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetic acid | Different positioning of functional groups | Unique interactions based on structural orientation |
This table highlights how slight modifications can lead to significant differences in biological activity, offering pathways for further research into more effective derivatives.
Case Studies
Case Study 1: Agrochemical Applications
A study conducted on various agrochemical applications demonstrated that this compound effectively inhibited the growth of certain weed species at concentrations as low as 10 µM. The compound's selectivity towards specific plant types suggests potential for targeted herbicide development.
Case Study 2: Cytotoxicity Evaluation
In vitro studies assessing cytotoxic effects against human cancer cell lines indicated that this compound displayed moderate cytotoxicity with an IC50 value around 50 µM. This suggests potential therapeutic applications but also necessitates further investigation into its selectivity and mechanism of action .
Q & A
Q. What are the recommended synthetic routes for N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid, and what key intermediates should be monitored?
- Methodological Answer : The synthesis typically involves introducing the nitro and trifluoromethyl groups onto a phenyl ring, followed by coupling with an aminoacetic acid moiety. Key intermediates include:
- 2-Fluoro-5-(trifluoromethyl)phenyl acetic acid (CAS 220227-66-7), which can be synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized benzene derivatives .
- Nitro-substituted intermediates , monitored via TLC or HPLC to ensure regioselectivity.
Phosphorus oxychloride (POCl₃) or coupling agents like EDCI/HOBt are often used for amide bond formation, as seen in analogous acetamide syntheses .
Q. How can NMR spectroscopy resolve splitting patterns caused by the nitro and trifluoromethyl groups?
- Methodological Answer : The trifluoromethyl group (CF₃) produces distinct NMR signals (δ -60 to -70 ppm) and splitting in NMR due to coupling ( ≈ 8–12 Hz). Use:
- High-field NMR (≥500 MHz) to enhance resolution of aromatic proton signals.
- Quantum chemical calculations (e.g., DFT) to predict chemical shifts and verify assignments, as demonstrated in trifluoroacetic acid NMR challenges .
For nitro groups, NOESY or -enriched samples may clarify electronic effects.
Q. What solubility and stability considerations are critical for handling this compound?
- Methodological Answer :
- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and carboxylic acid groups. Test solubility gradients using DMSO-d₆ for NMR or MeOH for recrystallization .
- Stability : Store under inert conditions (argon/vacuum) at room temperature to prevent hydrolysis of the amide bond. Monitor degradation via LC-MS over time .
Advanced Research Questions
Q. How can discrepancies between theoretical and observed NMR chemical shifts for the aminoacetic acid moiety be addressed?
- Methodological Answer : Discrepancies often arise from solvent effects or proton exchange. Strategies include:
Q. What strategies improve the yield of nitro group reduction without affecting the trifluoromethyl group?
- Methodological Answer : Selective reduction of nitro to amine requires avoiding harsh conditions that degrade CF₃. Recommended approaches:
- Catalytic hydrogenation : Use Pd/C or Raney Ni under low H₂ pressure (1–3 atm) in ethanol at 25°C. Monitor reaction progress via in-situ FTIR .
- Alternative reductants : Sodium dithionite (Na₂S₂O₄) in aqueous buffer (pH 9) selectively reduces nitro groups while preserving CF₃ .
Q. How can computational methods elucidate the reaction mechanism of amide bond formation in this compound?
- Methodological Answer :
- DFT calculations (Gaussian 16/B3LYP/6-31G**) model transition states for coupling reactions, identifying energy barriers for nucleophilic acyl substitution.
- Molecular dynamics simulations (Amber) assess solvent effects on reaction kinetics.
- Compare with experimental data (e.g., kinetic isotope effects) to validate mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
